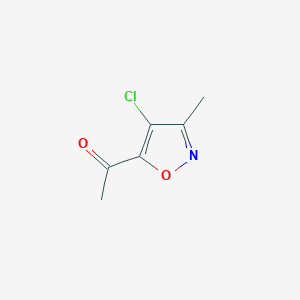
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL, can be achieved through various methods. . This reaction typically employs copper (I) or ruthenium (II) as catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves the use of scalable and eco-friendly synthetic strategies. For instance, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, has been reported as a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . The reaction conditions can vary, but they often involve moderate temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-diketone with hydroxylamine in ionic liquids can yield isoxazoles in excellent yields .
Wissenschaftliche Forschungsanwendungen
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Isoxazolylsilanols
Uniqueness
The uniqueness of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C6H6ClNO2 |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
InChI-Schlüssel |
RHHUPHCFLNNVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




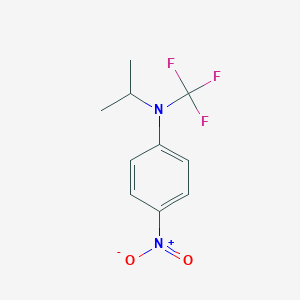
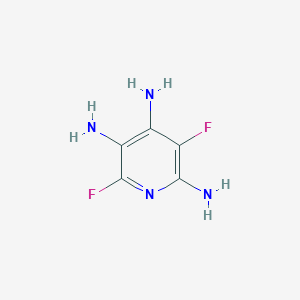
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)

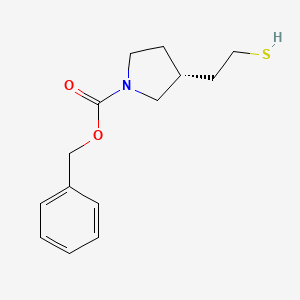

![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
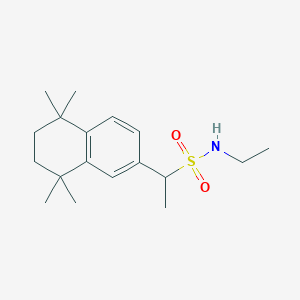



![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
